2-[(2-Methylpropyl)sulfanyl]ethan-1-amine
CAS No.:
Cat. No.: VC16272771
Molecular Formula: C6H15NS
Molecular Weight: 133.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15NS |
|---|---|
| Molecular Weight | 133.26 g/mol |
| IUPAC Name | 2-(2-methylpropylsulfanyl)ethanamine |
| Standard InChI | InChI=1S/C6H15NS/c1-6(2)5-8-4-3-7/h6H,3-5,7H2,1-2H3 |
| Standard InChI Key | LWDLLZDODQKNDI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CSCCN |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The IUPAC name for the compound is 2-[(2-methylpropyl)sulfanyl]ethan-1-amine, reflecting its ethanamine core substituted at the second carbon with a sulfanyl group bearing a 2-methylpropyl (isobutyl) chain . Common synonyms include:
The hydrochloride salt form is designated as 2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride (CID 71757260), with a molecular formula of C₆H₁₆ClNS .
Molecular Structure and Representation
The compound’s structure comprises:
-
A primary amine group (-NH₂) attached to a two-carbon chain.
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A thioether linkage (-S-) at the second carbon, connected to an isobutyl group (2-methylpropyl).
Structural Representations:
| Descriptor | Value |
|---|---|
| SMILES | CC(C)CSCCN |
| InChIKey | AHXOYRZBBFSRFS-UHFFFAOYSA-N |
| 3D Conformer | PubChem CID 21026491 (Parent Compound) |
The molecular weight of the parent amine is 133.25 g/mol, while the hydrochloride salt weighs 169.72 g/mol .
Physicochemical Properties
Computational and Experimental Data
Key properties derived from PubChem’s computational models include:
The compound’s polar surface area suggests moderate solubility in polar solvents, while its LogP value indicates lipophilicity, favoring membrane permeability .
Synthesis and Derivatization
Salt Formation
The hydrochloride salt is synthesized by treating the free amine with hydrochloric acid:
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